Cas no 883107-57-1 (Ethyl 2-morpholinoisonicotinate)

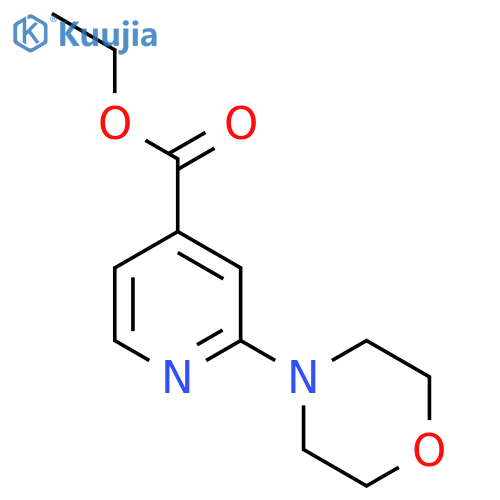

883107-57-1 structure

商品名:Ethyl 2-morpholinoisonicotinate

CAS番号:883107-57-1

MF:C12H16N2O3

メガワット:236.267043113708

MDL:MFCD04114261

CID:855233

PubChem ID:2762944

Ethyl 2-morpholinoisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-morpholinoisonicotinate

- 2-(4-morpholinyl)-4-Pyridinecarboxylic acid ethyl ester

- ethyl 2-morpholin-4-ylpyridine-4-carboxylate

- Ethyl 2-Morpholinopyridine-4-carboxylate

- FT-0747321

- ETHYL 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLATE

- 2-morpholin-4-yl-isonicotinic acid ethyl ester

- MFCD04114261

- DTXSID20376597

- A916164

- CHEMBL450243

- BDBM50278660

- Ethyl2-morpholinoisonicotinate

- AS-31386

- 883107-57-1

- CS-0172311

- AKOS025404054

- Ethyl2-morpholinopyridine-4-carboxylate

- DB-077243

-

- MDL: MFCD04114261

- インチ: InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-13-11(9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3

- InChIKey: UBQGLKBSCMRITK-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=NC=C1)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 236.11609238g/mol

- どういたいしつりょう: 236.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

Ethyl 2-morpholinoisonicotinate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330

- 危険物輸送番号:2811

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 22-26-36/37/39

- ちょぞうじょうけん:Room temperature

Ethyl 2-morpholinoisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB282830-1 g |

2-Morpholin-4-yl-isonicotinic acid ethyl ester; 97% |

883107-57-1 | 1g |

€297.30 | 2023-04-26 | ||

| eNovation Chemicals LLC | D771631-5g |

Ethyl 2-Morpholinoisonicotinate |

883107-57-1 | 97% | 5g |

$935 | 2024-06-06 | |

| 1PlusChem | 1P00GWMI-5g |

Ethyl 2-morpholinoisonicotinate |

883107-57-1 | 97% | 5g |

$555.00 | 2025-02-27 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40703-5g |

Ethyl 2-morpholinoisonicotinate |

883107-57-1 | 97% | 5g |

¥3407 | 2023-09-15 | |

| A2B Chem LLC | AH87978-1g |

Ethyl 2-morpholinoisonicotinate |

883107-57-1 | 98% | 1g |

$176.00 | 2024-04-19 | |

| Crysdot LLC | CD11034889-5g |

Ethyl 2-morpholinopyridine-4-carboxylate |

883107-57-1 | 95+% | 5g |

$570 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242951-5g |

Ethyl2-morpholinoisonicotinate |

883107-57-1 | 97% | 5g |

¥5392.00 | 2024-04-27 | |

| eNovation Chemicals LLC | D771631-5g |

Ethyl 2-Morpholinoisonicotinate |

883107-57-1 | 97% | 5g |

$935 | 2025-02-20 | |

| eNovation Chemicals LLC | D771631-1g |

Ethyl 2-Morpholinoisonicotinate |

883107-57-1 | 97% | 1g |

$330 | 2025-02-28 | |

| abcr | AB282830-5 g |

2-Morpholin-4-yl-isonicotinic acid ethyl ester; 97% |

883107-57-1 | 5g |

€901.10 | 2023-04-26 |

Ethyl 2-morpholinoisonicotinate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

883107-57-1 (Ethyl 2-morpholinoisonicotinate) 関連製品

- 295349-64-3(2-Morpholinoisonicotinic acid)

- 252944-02-8(ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate)

- 1047724-23-1(Isopropyl 2-morpholinoisonicotinate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883107-57-1)Ethyl 2-morpholinoisonicotinate

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/534.0